N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide
Description
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide is a synthetic amide derivative characterized by a hexadecanamide chain linked to a substituted phenoxy-phenyl backbone. Its structure features:
- A hexadecanamide (C16) chain, enhancing lipophilicity and membrane permeability.
- A central phenyl ring acting as a scaffold for functional group attachment.
Its design draws inspiration from phenolic antioxidants like butylated hydroxyanisole (BHA) and hydroxamic acid derivatives .
Properties
CAS No. |
142936-08-1 |
|---|---|
Molecular Formula |
C28H40ClNO4 |
Molecular Weight |
490.1 g/mol |
IUPAC Name |
N-[4-(4-chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide |
InChI |
InChI=1S/C28H40ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(33)30-22-16-18-23(19-17-22)34-27-21-25(31)24(29)20-26(27)32/h16-21,31-32H,2-15H2,1H3,(H,30,33) |
InChI Key |
AICMDLMYXJLVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide typically involves the reaction of 4-chloro-2,5-dihydroxyphenol with 4-bromophenyl hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Corresponding substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including hydroxamic acids, phenolic antioxidants, and aryl amides. Below is a comparative analysis based on substituent groups, physicochemical properties, and reported bioactivities:
Key Findings:
Antioxidant Activity: The dihydroxyphenoxy group in the target compound may enhance radical scavenging compared to monohydroxy or methoxy analogues (e.g., Compound 6 and the azo dye in ). This aligns with structure-activity relationships where electron-donating groups (e.g., -OH) improve antioxidant efficacy . In contrast, hydroxamic acids like Compound 10 exhibit stronger metal-chelating activity due to the N-hydroxy group’s affinity for Fe³⁺/Cu²⁺, a property less prominent in the target compound .
This may limit aqueous solubility but enhance penetration into lipid-rich environments (e.g., cell membranes).
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of phenolic and amide precursors, akin to methods for hydroxamic acids in . However, its long alkyl chain may complicate purification compared to smaller analogues like Compound 4.
Biological Activity
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide, also known by its CAS number 142936-08-1, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C28H40ClNO
- Molecular Weight : 490.1 g/mol
- Synonyms : DTXSID00770933
The compound features a hexadecanamide chain linked to a chlorinated phenolic moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The presence of the chlorinated phenolic group suggests potential antioxidant activity, which can influence cellular signaling and metabolic processes.
Biological Activity Overview
-
Antioxidant Activity :
- The compound's structure suggests that it may act as a free radical scavenger, protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
-
Anti-inflammatory Effects :
- Preliminary studies indicate that this compound may modulate inflammatory pathways. This could be beneficial in conditions characterized by chronic inflammation.
-
Anticancer Potential :
- In vitro assays have been conducted to evaluate the anticancer activity of this compound against different cancer cell lines. The results showed varying degrees of cytotoxicity, suggesting that it may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Cytotoxicity against various cancer lines | , |
Detailed Findings
-
Antioxidant Studies :
- In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, indicating its potential as an antioxidant agent.
-
Inflammatory Response :
- Research has shown that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
-
Anticancer Activity :
- A study conducted using the National Cancer Institute's 60-cell line screening revealed that the compound exhibited moderate activity against several cancer types, including breast and lung cancers. The mechanism appears to involve apoptosis induction and inhibition of cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
